4-((2-Hydroxy-5-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid

Description

Properties

IUPAC Name |

4-(2-hydroxy-5-methylanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-13-7-8-17(22)15(11-13)21-18(23)12-16(19(24)25)20-10-9-14-5-3-2-4-6-14/h2-8,11,16,20,22H,9-10,12H2,1H3,(H,21,23)(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSGECGUAKDNGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC(=O)CC(C(=O)O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((2-Hydroxy-5-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is a compound of interest due to its potential therapeutic applications, particularly in the treatment of immunologic diseases and various cancers. This article explores its biological activity, mechanisms of action, and relevant research findings.

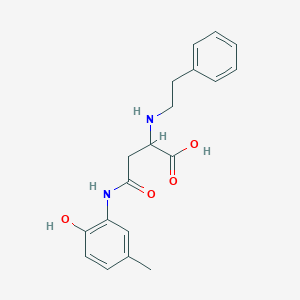

Chemical Structure

The compound's structure can be represented as follows:

Research indicates that this compound acts as a DP2 receptor antagonist , which is significant in the context of treating asthma and allergic inflammation. By blocking the DP2 receptor, the compound may inhibit the inflammatory pathways associated with these conditions .

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

- Anti-inflammatory Effects : The compound demonstrated potent anti-inflammatory properties, which were attributed to its ability to inhibit specific signaling pathways involved in inflammation.

- Cytotoxicity : Studies have shown that while the compound exhibits significant biological activity, it maintains relatively low cytotoxicity, making it a candidate for further drug development .

Case Studies and Research Findings

Several studies have been conducted to assess the efficacy and safety profile of this compound:

Table 1: Summary of Biological Activities

Detailed Research Findings

- Immunologic Diseases : In a study focused on immunologic diseases, the compound was shown to significantly reduce inflammation markers in mouse models. The effective dosage ranged from 10 to 50 mg/kg, indicating a promising therapeutic window for clinical applications .

- Cancer Research : The compound was tested for its anti-cancer properties against various cancer cell lines. Results indicated that it inhibited cell proliferation effectively at concentrations ranging from 5 to 20 µM. Mechanistically, it induced apoptosis and inhibited cell cycle progression at the G2/M phase .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a half-life suitable for therapeutic use. Further studies are needed to fully elucidate its metabolic pathways and potential interactions with other drugs .

Comparison with Similar Compounds

Functional Group Analysis

The compound shares a butanoic acid core with bendamustine-related compounds (). However, its substituents differ significantly:

Key Observations :

- The phenethylamino group in the target compound introduces a larger aromatic substituent compared to bendamustine derivatives, which may enhance lipophilicity and membrane permeability.

Physicochemical and Stability Profiles

Notes:

- Bendamustine Hydrochloride RS undergoes rigorous testing for impurities and stability, suggesting that similar protocols (e.g., USP 〈85〉 for endotoxins) could apply to the target compound .

- The absence of halogen atoms (e.g., chlorine in Related Compound C) in the target compound may reduce electrophilic reactivity and toxicity risks .

Pharmacological Implications

In contrast, bendamustine derivatives with benzimidazolyl groups are alkylating agents used in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.